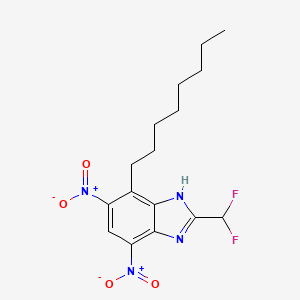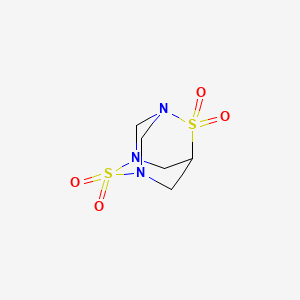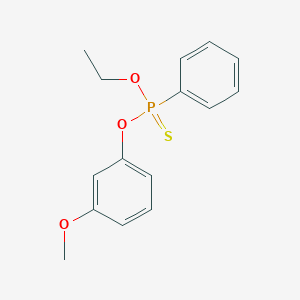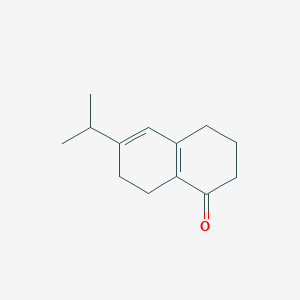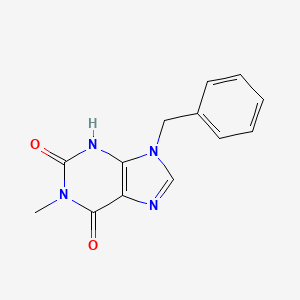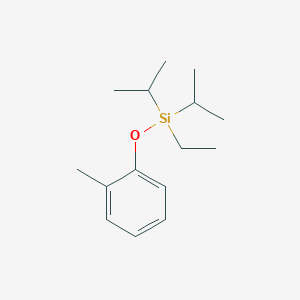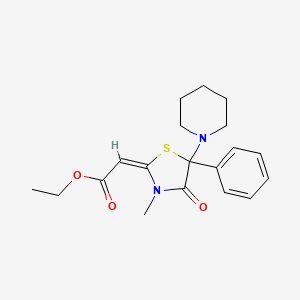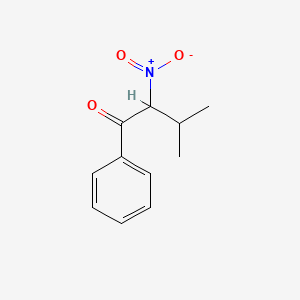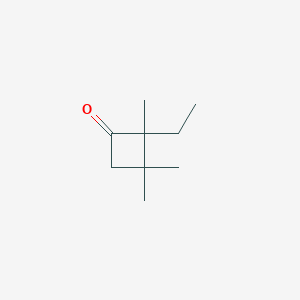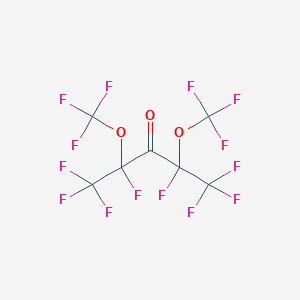
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose is a highly fluorinated organic compound The presence of multiple fluorine atoms imparts unique chemical properties, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose typically involves multiple steps, starting from commercially available precursors. One common approach involves the fluorination of a suitable pentose derivative, followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-fluorine or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Another highly fluorinated compound with similar structural features.
1,5-Dideoxy-1,5-imino-ribitol: A compound with a similar backbone but different functional groups.
Uniqueness
1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose is unique due to its extensive fluorination, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and unique interactions with biological molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
59681-95-7 |
|---|---|
Molekularformel |
C7F14O3 |
Molekulargewicht |
398.05 g/mol |
IUPAC-Name |
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethoxy)pentan-3-one |
InChI |
InChI=1S/C7F14O3/c8-2(4(10,11)12,23-6(16,17)18)1(22)3(9,5(13,14)15)24-7(19,20)21 |
InChI-Schlüssel |
PPPWWRSZEXQRNF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)C(C(F)(F)F)(OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
